molecular formula C13H13N4NaO3S B14729681 Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate CAS No. 6300-61-4

Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate

Cat. No.: B14729681
CAS No.: 6300-61-4
M. Wt: 328.32 g/mol
InChI Key: XBXOIRJUKYNIOE-UHFFFAOYSA-M
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Description

Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate is a chemical compound with the molecular formula C13H14N4O3SNa and a molecular weight of 329.33 g/mol. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains sulfonate and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate typically involves the diazotization of 4,6-diamino-m-toluidine followed by coupling with a sulfonated aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow systems has been explored to enhance efficiency and reduce environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in textile dyeing, inkjet printing, and as a colorant in various products

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications. The amino groups can participate in hydrogen bonding and other interactions, influencing its binding to molecular targets.

Comparison with Similar Compounds

  • Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate
  • This compound
  • This compound

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique properties such as high solubility, vibrant color, and versatility in chemical reactions. Its structure allows for a wide range of applications, making it a valuable compound in various fields .

Properties

CAS No.

6300-61-4

Molecular Formula

C13H13N4NaO3S

Molecular Weight

328.32 g/mol

IUPAC Name

sodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C13H14N4O3S.Na/c1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;/h2-7H,14-15H2,1H3,(H,18,19,20);/q;+1/p-1

InChI Key

XBXOIRJUKYNIOE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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